molecular formula C8H14N4O6 B193223 N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide CAS No. 65126-88-7

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide

Cat. No. B193223
CAS RN: 65126-88-7
M. Wt: 262.22 g/mol
InChI Key: KLSAIGPSXJMERX-UHFFFAOYSA-N
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Description

“N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide” is a chemical compound with the molecular formula C8H14N4O6 . It has a molecular weight of 262.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxolan ring, which is a type of oxygen-containing heterocycle, attached to a carbamoylamino group .

Scientific Research Applications

Biological Effects and Toxicology of Similar Compounds

Research on similar compounds, such as acetamide and formamide derivatives, offers insights into the biological and toxicological effects these substances may have. Kennedy (2001) reviewed the biological consequences of exposure to acetamide, formamide, and their derivatives, highlighting their commercial importance and the variation in biological responses among these chemicals. This indicates that compounds like the one might also have significant biological activities or consequences, warranting further study into their effects and potential applications in toxicology or pharmacology (Kennedy, 2001).

Degradation and Environmental Toxicology

The study by Qutob et al. (2022) on the advanced oxidation processes (AOPs) used to degrade acetaminophen highlights the generation of by-products like hydroquinone, acetamide, and formamide, which share structural similarities with the compound . This suggests potential research applications in environmental toxicology, especially regarding the degradation pathways of pharmaceuticals and their environmental impact (Qutob et al., 2022).

Antifibrinolytic Therapy

Tranexamic acid, another compound reviewed in the literature, is used for its antifibrinolytic properties in various bleeding conditions. While structurally distinct, the research underscores the importance of understanding the biochemical interactions and therapeutic applications of compounds with specific functional groups, suggesting a potential area of investigation for the targeted compound in hemostasis or related medical conditions (McCormack, 2012).

Antimicrobial Potential of Chitosan

Chitosan's antimicrobial potential, as discussed by Raafat and Sahl (2009), is rooted in its unique chemical structure, which includes reactive amino groups. This points to the possibility of the compound , given its specified functional groups, being researched for antimicrobial applications or as a structural component in biopolymeric materials with health-related benefits (Raafat & Sahl, 2009).

properties

IUPAC Name

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSAIGPSXJMERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983697
Record name N-{Hydroxy[N'-(hydroxymethylidene)carbamimidamido]methylidene}pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide

CAS RN

65126-88-7
Record name NSC279851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{Hydroxy[N'-(hydroxymethylidene)carbamimidamido]methylidene}pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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